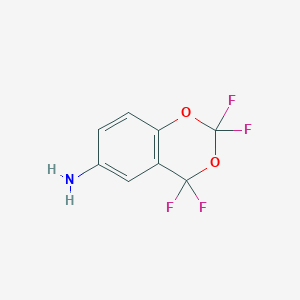

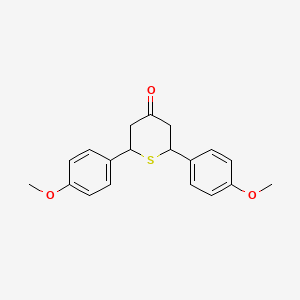

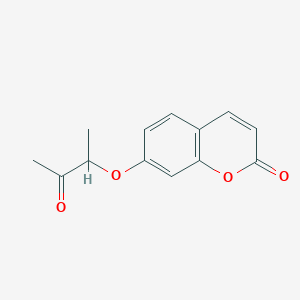

3-(Furan-2-yl)-4-phenylbutanoic acid

カタログ番号 B1272856

CAS番号:

92190-42-6

分子量: 230.26 g/mol

InChIキー: JHHKVXLMSCXJQL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Furan-2-yl)-4-phenylbutanoic acid is a compound that features a surprisingly large number of oxygen atoms in its elemental compositions and RDB (ring and double bond equivalent or unsaturation degree) values lower than expected . Its empirical formula is C13H11FO3 .

Synthesis Analysis

The synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid involves the use of carbohydrate-derived furfurals by chemical catalysis . The process involves the use of piperidinium acetate as the catalyst, which affords good to excellent isolated yields of the acrylic acids under solvent-free conditions .Molecular Structure Analysis

The molecular structure of 3-(Furan-2-yl)-4-phenylbutanoic acid is characterized by its empirical formula C7H8O3 . More detailed structural information may be obtained from further spectroscopic analysis.Chemical Reactions Analysis

The chemical reactions involving 3-(Furan-2-yl)-4-phenylbutanoic acid are characterized by electrophilic aromatic substitution with arenes . The corresponding O,C-diprotonated forms of the starting furan acids and esters are the reactive electrophilic species in these transformations .科学的研究の応用

Antimicrobial Activity

- Application Summary: This compound has been studied for its antimicrobial activity. It has been found to demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, and it also suppresses Escherichia coli and Staphylococcus aureus .

- Methods of Application: The compound was synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH .

- Results: The hydroarylation products of the compound, at a concentration of 64 µg/mL, demonstrated good antimicrobial activity .

Furan Platform Chemicals

- Application Summary: Biomass-derived furans, including furfural and 5-hydroxymethylfurfural (5-HMF), are considered platform chemicals . These compounds and their derivatives are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

Synthesis of Derivatives

- Application Summary: A novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed .

- Methods of Application: The synthesis is based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Flavoring Agent

- Application Summary: Ethyl 3-(furan-2-yl)propionate, a derivative of furan, can be used as a flavoring agent in the food industry .

Sustainable Chemical Building Units

- Application Summary: This compound, along with other furan derivatives, can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid, providing potential applications as sustainable chemical building units .

- Methods of Application: The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .

特性

IUPAC Name |

3-(furan-2-yl)-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-14(16)10-12(13-7-4-8-17-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHKVXLMSCXJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387780 |

Source

|

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-4-phenylbutanoic acid | |

CAS RN |

92190-42-6 |

Source

|

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)